1-(Bromomethyl)-2-ethylbenzene

Vue d'ensemble

Description

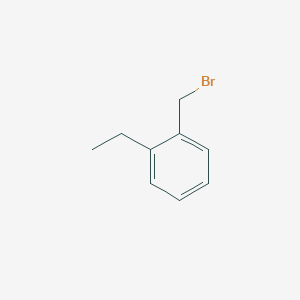

1-(Bromomethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of benzene, where a bromomethyl group and an ethyl group are attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethylbenzene can be synthesized through the bromination of 2-ethyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess N-bromosuccinimide and controlled reaction conditions helps in achieving high yields and purity of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Bromomethyl)-2-ethylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Formation of 2-ethylbenzyl alcohol, 2-ethylbenzylamine, or 2-ethylbenzylthiol.

Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzaldehyde.

Reduction: Formation of 2-ethyltoluene.

Applications De Recherche Scientifique

Scientific Research Applications

1-(Bromomethyl)-2-ethylbenzene serves as a versatile intermediate in various chemical reactions and has been utilized in several research contexts:

- Organic Synthesis : The compound acts as a key reagent in organic synthesis, facilitating the formation of more complex molecules through nucleophilic substitution reactions. For example, it can undergo reactions with nucleophiles to form ether or amine derivatives.

- Biological Studies : It has been used in biological research to study enzyme-catalyzed reactions involving halogenated compounds. The reactivity of the bromomethyl group allows for the exploration of mechanisms in biochemical pathways.

Industrial Applications

The compound is also significant in industrial applications:

- Pharmaceuticals : this compound is utilized as a building block in the synthesis of pharmaceutical compounds. Its ability to introduce bromine into organic molecules makes it valuable for creating active pharmaceutical ingredients (APIs).

- Agrochemicals : The compound's reactivity allows it to be used in the development of agrochemicals, including herbicides and pesticides. Its incorporation into larger molecular frameworks enhances the efficacy of these products.

- Polymer Production : In polymer chemistry, this compound can serve as a monomer or cross-linking agent in the production of specialty polymers with tailored properties.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Synthesis of Pharmaceuticals

In a study published in a peer-reviewed journal, researchers demonstrated the use of this compound in synthesizing a novel anti-cancer drug. The compound was reacted with various nucleophiles to yield derivatives that exhibited significant cytotoxic activity against cancer cell lines.

Case Study 2: Agrochemical Development

Another research project focused on developing a new class of herbicides utilizing this compound as a precursor. The resulting compounds showed enhanced selectivity and potency against target weeds compared to existing products on the market.

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-2-ethylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The ethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different chemical reactions .

Comparaison Avec Des Composés Similaires

Benzyl Bromide: Similar in structure but lacks the ethyl group, making it more reactive towards nucleophiles.

1-Bromo-2-ethylbenzene: Similar but with the bromine directly attached to the benzene ring, leading to different reactivity patterns.

2-Bromoethylbenzene: Similar but with the bromine on the ethyl side chain, affecting its chemical behavior.

Uniqueness: 1-(Bromomethyl)-2-ethylbenzene is unique due to the presence of both a bromomethyl and an ethyl group on the benzene ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .

Activité Biologique

Chemical Structure and Properties

1-(Bromomethyl)-2-ethylbenzene has the molecular formula and a molecular weight of approximately 213.1 g/mol. The presence of the bromomethyl group is significant as it can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The bromine atom can act as a leaving group in nucleophilic substitution reactions, which allows the compound to form covalent bonds with proteins and nucleic acids.

- Antimicrobial Activity : Studies have indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. This is attributed to their ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms.

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells.

Case Studies

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the antitumor effects of halogenated benzyl compounds, including this compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential for development as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various brominated compounds against resistant bacterial strains. The findings revealed that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

- Neuroprotective Effects : Recent research has identified neuroprotective properties associated with brominated aromatic compounds. In animal models of neurodegeneration, this compound demonstrated the ability to reduce neuronal cell death and inflammation, highlighting its potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-(bromomethyl)-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOYGHJCLXLZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481562 | |

| Record name | 1-(BROMOMETHYL)-2-ETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57825-29-3 | |

| Record name | 1-(BROMOMETHYL)-2-ETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.